Cas no 2229102-54-7 (3-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)-2-methoxy-3-methylbutanoic acid)

3-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)-2-methoxy-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)-2-methoxy-3-methylbutanoic acid
- 2229102-54-7
- EN300-1884792
- 3-(4-{[(tert-butoxy)carbonyl]amino}-3-methylphenyl)-2-methoxy-3-methylbutanoic acid
-
- インチ: 1S/C18H27NO5/c1-11-10-12(18(5,6)14(23-7)15(20)21)8-9-13(11)19-16(22)24-17(2,3)4/h8-10,14H,1-7H3,(H,19,22)(H,20,21)
- InChIKey: MVZVVOGQFOZIMO-UHFFFAOYSA-N
- SMILES: O(C)C(C(=O)O)C(C)(C)C1C=CC(=C(C)C=1)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 337.18892296g/mol
- 同位素质量: 337.18892296g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 7
- 複雑さ: 455
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.9Ų
- XLogP3: 3.5
3-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)-2-methoxy-3-methylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1884792-0.5g |
3-(4-{[(tert-butoxy)carbonyl]amino}-3-methylphenyl)-2-methoxy-3-methylbutanoic acid |
2229102-54-7 | 0.5g |
$1797.0 | 2023-09-18 | ||
Enamine | EN300-1884792-0.05g |
3-(4-{[(tert-butoxy)carbonyl]amino}-3-methylphenyl)-2-methoxy-3-methylbutanoic acid |
2229102-54-7 | 0.05g |
$1573.0 | 2023-09-18 | ||
Enamine | EN300-1884792-0.1g |
3-(4-{[(tert-butoxy)carbonyl]amino}-3-methylphenyl)-2-methoxy-3-methylbutanoic acid |
2229102-54-7 | 0.1g |
$1648.0 | 2023-09-18 | ||
Enamine | EN300-1884792-1.0g |
3-(4-{[(tert-butoxy)carbonyl]amino}-3-methylphenyl)-2-methoxy-3-methylbutanoic acid |
2229102-54-7 | 1g |
$1872.0 | 2023-06-01 | ||
Enamine | EN300-1884792-10.0g |
3-(4-{[(tert-butoxy)carbonyl]amino}-3-methylphenyl)-2-methoxy-3-methylbutanoic acid |
2229102-54-7 | 10g |
$8049.0 | 2023-06-01 | ||
Enamine | EN300-1884792-2.5g |
3-(4-{[(tert-butoxy)carbonyl]amino}-3-methylphenyl)-2-methoxy-3-methylbutanoic acid |
2229102-54-7 | 2.5g |
$3670.0 | 2023-09-18 | ||
Enamine | EN300-1884792-10g |
3-(4-{[(tert-butoxy)carbonyl]amino}-3-methylphenyl)-2-methoxy-3-methylbutanoic acid |
2229102-54-7 | 10g |
$8049.0 | 2023-09-18 | ||
Enamine | EN300-1884792-0.25g |
3-(4-{[(tert-butoxy)carbonyl]amino}-3-methylphenyl)-2-methoxy-3-methylbutanoic acid |
2229102-54-7 | 0.25g |
$1723.0 | 2023-09-18 | ||
Enamine | EN300-1884792-5.0g |
3-(4-{[(tert-butoxy)carbonyl]amino}-3-methylphenyl)-2-methoxy-3-methylbutanoic acid |
2229102-54-7 | 5g |
$5429.0 | 2023-06-01 | ||
Enamine | EN300-1884792-1g |
3-(4-{[(tert-butoxy)carbonyl]amino}-3-methylphenyl)-2-methoxy-3-methylbutanoic acid |
2229102-54-7 | 1g |
$1872.0 | 2023-09-18 |
3-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)-2-methoxy-3-methylbutanoic acid 関連文献
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
3-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)-2-methoxy-3-methylbutanoic acidに関する追加情報
Research Brief on 3-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)-2-methoxy-3-methylbutanoic acid (CAS: 2229102-54-7)
In recent years, the compound 3-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)-2-methoxy-3-methylbutanoic acid (CAS: 2229102-54-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been investigated for its potential applications in drug discovery and development. The presence of a tert-butoxycarbonyl (Boc) protecting group and a methoxy-substituted phenyl ring suggests its utility as an intermediate in the synthesis of more complex bioactive molecules.
Recent studies have focused on the synthetic pathways and biological activities associated with this compound. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a key intermediate in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The study demonstrated that derivatives of 3-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)-2-methoxy-3-methylbutanoic acid exhibit promising binding affinities to specific oncogenic targets, suggesting potential applications in cancer therapy.
Another significant development was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, which explored the compound's utility in the design of protease inhibitors. The researchers utilized the Boc-protected amino acid moiety to enhance the stability and bioavailability of the resulting inhibitors. Their findings indicated that the compound's structural flexibility allows for fine-tuning of inhibitory activity, making it a valuable scaffold for drug design.
In addition to its synthetic applications, 3-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)-2-methoxy-3-methylbutanoic acid has been investigated for its direct biological effects. A preclinical study published in European Journal of Pharmacology (2023) examined its anti-inflammatory properties. The results suggested that the compound modulates NF-κB signaling pathways, reducing pro-inflammatory cytokine production in vitro and in vivo. These findings open new avenues for its potential use in treating inflammatory diseases.
The compound's physicochemical properties have also been a subject of recent research. A 2024 study in Molecular Pharmaceutics employed computational modeling to predict its absorption, distribution, metabolism, and excretion (ADME) profiles. The analysis revealed favorable drug-like characteristics, including moderate solubility and permeability, supporting its potential as a drug candidate or intermediate.
Looking forward, researchers are particularly interested in exploring the compound's applications in targeted drug delivery systems. Its chemical structure allows for conjugation with various drug molecules and nanoparticles, as demonstrated in a recent ACS Nano publication (2024). This versatility positions 3-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)-2-methoxy-3-methylbutanoic acid as a promising building block for next-generation therapeutics.
In conclusion, the growing body of research on 3-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)-2-methoxy-3-methylbutanoic acid (CAS: 2229102-54-7) underscores its importance in modern pharmaceutical development. Its dual role as a synthetic intermediate and potential bioactive molecule makes it a compound of significant interest for both academic and industrial researchers in the chemical biology and medicinal chemistry fields.
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